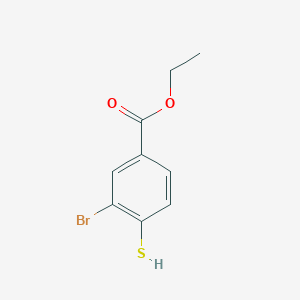

Ethyl 3-bromo-4-mercaptobenzoate

Description

Ethyl 3-bromo-4-mercaptobenzoate is a brominated aromatic ester featuring a mercapto (-SH) substituent at the 4-position and an ethyl ester group at the carboxylate position. Its molecular formula is C₉H₉BrO₂S, with a molar mass of 277.14 g/mol. The compound is characterized by its dual functional groups: the electron-withdrawing bromine atom and the nucleophilic thiol group, which confer unique reactivity in organic synthesis.

The synthesis of related analogs, such as mthis compound, involves nucleophilic aromatic substitution. For example, sodium sulfide replaces fluorine in methyl 3-bromo-4-fluorobenzoate under mild conditions, yielding the thiol derivative . This method highlights the accessibility of the mercapto group in such frameworks, which is critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H9BrO2S |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

ethyl 3-bromo-4-sulfanylbenzoate |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-3-4-8(13)7(10)5-6/h3-5,13H,2H2,1H3 |

InChI Key |

VJQKIIZWMZXAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)S)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The mercapto group (-SH) in this compound distinguishes it from analogs with alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OCH₃) substituents. This group enhances nucleophilicity, enabling participation in disulfide bond formation or metal coordination .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting their suitability in drug delivery systems .

- Bromine Position : All analogs retain bromine at the 3-position, which directs electrophilic substitution reactions to the 5-position of the aromatic ring.

Physicochemical Properties

- Solubility : The -SH group increases polarity, making this compound more soluble in polar solvents (e.g., DMF, DMSO) than its alkyl-substituted counterparts.

- Stability : Thiol oxidation is a limitation; the compound requires storage under inert atmospheres. In contrast, Ethyl 3-bromo-4-methylbenzoate is air-stable due to its inert methyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.